molecular formula C16H17N3O B7509919 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide

1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide

Cat. No. B7509919
M. Wt: 267.33 g/mol
InChI Key: PQNGYOOHRHGBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. By inhibiting BET proteins, 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide is its selectivity for BET proteins, which reduces the risk of off-target effects. However, the use of this compound in lab experiments is limited by its poor solubility in aqueous media, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide. One potential direction is the combination of this compound with other chemotherapy agents to improve its efficacy. Another potential direction is the development of more potent analogs of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide that have improved solubility and bioavailability. Finally, the use of this compound in combination with immunotherapy agents may also be explored as a potential treatment option for cancer.

Synthesis Methods

The synthesis of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide involves several steps, including the condensation of 2-chloro-4-methylpyrimidine with 3-methylphenylboronic acid, followed by the cyclization of the resulting intermediate with cyclobutanecarboxylic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to be effective in inhibiting the growth of cancer cells resistant to other chemotherapy agents.

properties

IUPAC Name

1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-5-2-6-13(11-12)16(7-3-8-16)14(20)19-15-17-9-4-10-18-15/h2,4-6,9-11H,3,7-8H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNGYOOHRHGBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.